(3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID
Overview
Description
(3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an acetic acid moiety. It is used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of (3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID depends on its specific applicationThe presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets, while the acetic acid moiety can facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the acetic acid group.
2-Chloropyridine-3-boronic acid: Contains a boronic acid group instead of the acetic acid group.
2-(3-Chloropyridin-2-yl)acetic acid: Similar but lacks the bromine atom.
Uniqueness
(3-BROMO-5-CHLOROPYRIDIN-2-YL)ACETIC ACID is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid moiety. This combination of functional groups provides a unique reactivity profile and makes it a valuable scaffold for various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(3-bromo-5-chloropyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOCSQBKFBYLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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